4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide
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Description
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is a useful research compound. Its molecular formula is C13H10BrFN2O3S and its molecular weight is 373.2. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
Benzothiophene carboxamide derivatives, which are structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), showing promise for the development of new antimalarial drugs. These compounds exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, suggesting their potential as effective antimalarial agents (Banerjee et al., 2011).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives containing halogenated phenyl rings, akin to the structure of this compound, have demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Carbonic Anhydrase Inhibition
A series of benzamide-4-sulfonamides, structurally related to this compound, have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. These studies found that the compounds are potent inhibitors of human isoforms hCA I, II, VII, and IX, highlighting their potential as therapeutic agents for conditions where CA activity is implicated (Abdoli et al., 2018).
Novel Sulfonamide Synthesis
Research into the synthesis of novel sulfonamide derivatives, including compounds structurally related to this compound, has led to the development of new methodologies for creating sulfonamides with potential biological activities. These synthetic approaches have opened avenues for the exploration of sulfonamides in drug discovery and development (Ulus et al., 2013).
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZSMORANYXNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.